5,11,14-Eicosatrienoic acid
Overview
Description
5,11,14-Eicosatrienoic acid is a polyunsaturated fatty acid found in various natural sources including maritime pine (Pinus pinaster) seed oil, gymnospermae leaves and seeds, and freshwater gastropods . It belongs to the family of eicosanoids, molecules synthesized from oxidized polyunsaturated fatty acids (PUFAs) to mediate cell-cell communication .
Synthesis Analysis
The synthesis of 5,11,14-Eicosatrienoic acid involves the oxidation of polyunsaturated fatty acids (PUFAs). Specifically, the pathways involving lipoxygenase enzymes are critical. These pathways involve the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes .
Molecular Structure Analysis
The molecular structure of 5,11,14-Eicosatrienoic acid is complex due to its polyunsaturated nature. It contains 20 carbons and 3 double bonds . The molecular weight of its methyl ester derivative is 318.4935 .
Chemical Reactions Analysis
5,11,14-Eicosatrienoic acid is involved in numerous chemical reactions, particularly those involving lipoxygenase enzymes. These reactions lead to the production of various eicosanoids, which play crucial roles in biological processes .
Scientific Research Applications
5,11,14-Eicosatrienoic acid undergoes oxygenation by prostaglandin endoperoxide synthase and cytochrome P450 monooxygenase, leading to the formation of various metabolites including hydroxyeicosatrienoic acids and epoxy-hydroxy acids. These metabolites have potential biological significance in prostaglandin biosynthesis and oxylipin formation (Oliw, Hörnsten, Sprecher, & Hamberg, 1993).
The acid has been shown to undergo de novo biosynthesis in insects such as the cockroach Periplaneta americana and the cricket Teleogryllus commodus, suggesting its role in the metabolic pathways of polyunsaturated fatty acids in these species (Jurenka, de Renobales, & Blomquist, 1987); (Jurenka, Stanley-Samuelson, Loher, & Blomquist, 1988).
In rats, ethyl 5,11,14-eicosatrienoate can be transformed into arachidonate, indicating its potential role in fatty acid metabolism (Takagi, 1965).
Conversion of 5,11,14-Eicosatrienoic acid to leukotrienes C3 and D3 has been observed in mouse mastocytoma cells. These leukotrienes have biological effects similar to those derived from arachidonic acid (Hammarström, 1981).
The compound is also involved in the biosynthesis of prostaglandins E1 and F1-alpha, indicating its importance in prostaglandin metabolism (Hamberg & Samuelsson, 1967).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5E,11E,14E)-icosa-5,11,14-trienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,15-16H,2-5,8,11-14,17-19H2,1H3,(H,21,22)/b7-6+,10-9+,16-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHHYVQTPBEDFE-CDCWTTDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCC/C=C/CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,11,14-Eicosatrienoic acid | |
CAS RN |
15541-36-3 | |
Record name | Eicosa-5,11,14-trienoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015541363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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